3-Fluoro-5-methoxypyridine-4-sulfonylfluoride
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Overview
Description
3-Fluoro-5-methoxypyridine-4-sulfonyl fluoride is a chemical compound with the molecular formula C6H5F2NO3S and a molecular weight of 209.17 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a sulfonyl fluoride group attached to a pyridine ring. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-methoxypyridine-4-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in reactions involving 3-fluoro-5-methoxypyridine-4-sulfonyl fluoride include strong acids, bases, and oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation reactions can produce various oxidized forms .
Scientific Research Applications
3-Fluoro-5-methoxypyridine-4-sulfonyl fluoride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-fluoro-5-methoxypyridine-4-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-methoxypyridine-4-sulfonamide
- 3-Fluoro-5-methoxypyridine-4-sulfonic acid
- 3-Fluoro-5-methoxypyridine-4-sulfonyl chloride
Uniqueness
Compared to similar compounds, 3-fluoro-5-methoxypyridine-4-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in research applications where specific interactions with enzymes and proteins are studied .
Properties
Molecular Formula |
C6H5F2NO3S |
---|---|
Molecular Weight |
209.17 g/mol |
IUPAC Name |
3-fluoro-5-methoxypyridine-4-sulfonyl fluoride |
InChI |
InChI=1S/C6H5F2NO3S/c1-12-5-3-9-2-4(7)6(5)13(8,10)11/h2-3H,1H3 |
InChI Key |
RXOGOACMCSPLTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1S(=O)(=O)F)F |
Origin of Product |
United States |
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